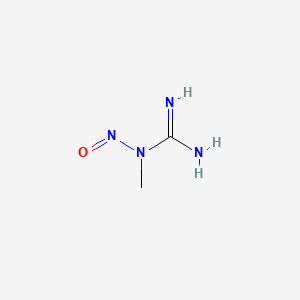
N-Methyl-N-nitrosoguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-nitrosoguanidine is a chemical compound known for its potent mutagenic and carcinogenic properties. It is widely used in scientific research as a tool for inducing mutations and studying the mechanisms of carcinogenesis. The compound is characterized by its ability to add alkyl groups to the O6 position of guanine and the O4 position of thymine in DNA, leading to transition mutations between guanine-cytosine and adenine-thymine base pairs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-N-nitrosoguanidine can be synthesized through the reaction of N-methylguanidine with nitrous acid. The reaction typically involves the following steps:
- Dissolution of N-methylguanidine in water.
- Addition of sodium nitrite to the solution.
- Acidification of the mixture with hydrochloric acid to generate nitrous acid in situ.
- The reaction proceeds at low temperatures to yield this compound as yellow crystals .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is typically produced in batch reactors with stringent safety measures due to its hazardous nature .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-nitrosoguanidine undergoes several types of chemical reactions, including:
Alkylation: It transfers methyl groups to DNA bases, particularly guanine and thymine.
Hydrolysis: In aqueous solutions, it slowly hydrolyzes, especially under acidic or basic conditions.
Decomposition: It decomposes to produce diazomethane in basic solutions and nitrous acid in acidic solutions.
Common Reagents and Conditions
Aqueous Potassium Hydroxide: Used to generate diazomethane from this compound.
Hydrochloric Acid: Used to acidify the reaction mixture during synthesis.
Major Products Formed
Aplicaciones Científicas De Investigación
N-Methyl-N-nitrosoguanidine is extensively used in various fields of scientific research:
Chemistry: As a source of diazomethane for methylation reactions.
Biology: To induce mutations in DNA for studying genetic mechanisms and mutagenesis.
Medicine: In cancer research to study the effects of mutagens and carcinogens on cellular processes.
Industry: Used in the production of certain pharmaceuticals and as a research tool in chemical laboratories.
Mecanismo De Acción
N-Methyl-N-nitrosoguanidine exerts its effects by alkylating DNA bases. It specifically targets the O6 position of guanine and the O4 position of thymine, leading to transition mutations. These mutations can cause errors in DNA replication and transcription, ultimately leading to carcinogenesis. The compound’s ability to induce mutations makes it a valuable tool for studying the molecular pathways involved in cancer development .
Comparación Con Compuestos Similares
N-Methyl-N-nitrosoguanidine is often compared with other alkylating agents such as ethyl methanesulfonate and nitrosamines. While all these compounds can induce mutations, this compound is unique in its specific targeting of guanine and thymine bases in DNA. This specificity makes it particularly useful for studying transition mutations and their effects on genetic stability .
List of Similar Compounds
Ethyl Methanesulfonate: Another alkylating agent used in mutagenesis studies.
Nitrosamines: A class of compounds known for their carcinogenic properties.
Propiedades
Número CAS |
68686-79-3 |
|---|---|
Fórmula molecular |
C2H6N4O |
Peso molecular |
102.10 g/mol |
Nombre IUPAC |
1-methyl-1-nitrosoguanidine |
InChI |
InChI=1S/C2H6N4O/c1-6(5-7)2(3)4/h1H3,(H3,3,4) |
Clave InChI |
NUKQEEMKQGMUQH-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=N)N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B14163124.png)

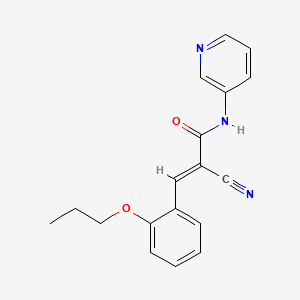
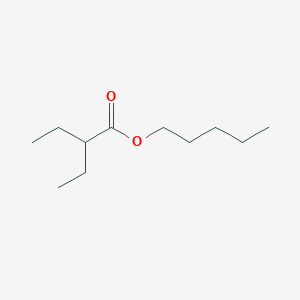
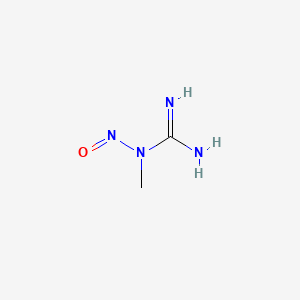
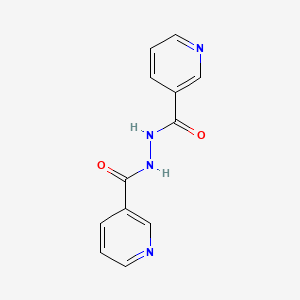
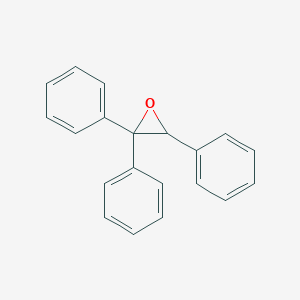
![2-[(4-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14163170.png)
![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)



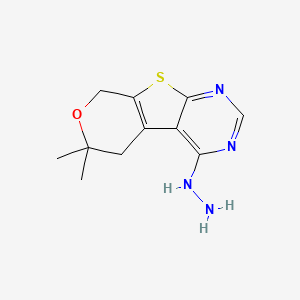
![Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14163193.png)
